2-(prop-2-en-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
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Overview
Description
2-(prop-2-en-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a synthetic organic compound that features a boronate ester group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(prop-2-en-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-(prop-2-en-1-yl)phenol and bis(pinacolato)diboron.
Coupling Reaction: A Suzuki-Miyaura coupling reaction is employed to attach the boronate ester group to the phenol ring. This reaction is catalyzed by a palladium catalyst, often in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures (e.g., 80-100°C) under an inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst loading, would be necessary to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(prop-2-en-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: The boronate ester group can participate in substitution reactions, such as cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenol derivatives.
Scientific Research Applications
2-(prop-2-en-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with unique properties.
Biological Studies: It may be used in the study of biological systems and interactions due to its structural features.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of 2-(prop-2-en-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol depends on its specific application. In organic synthesis, it acts as a reagent or intermediate in various reactions. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative used in organic synthesis.
4-Bromo-2-(prop-2-en-1-yl)phenol: A precursor in the synthesis of the target compound.
Bis(pinacolato)diboron: A common reagent in Suzuki-Miyaura coupling reactions.
Properties
CAS No. |
1142952-23-5 |
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Molecular Formula |
C15H21BO3 |
Molecular Weight |
260.14 g/mol |
IUPAC Name |
2-prop-2-enyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
InChI |
InChI=1S/C15H21BO3/c1-6-7-11-10-12(8-9-13(11)17)16-18-14(2,3)15(4,5)19-16/h6,8-10,17H,1,7H2,2-5H3 |
InChI Key |
QVOGMHCGUKPHNG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)O)CC=C |
Purity |
95 |
Origin of Product |
United States |
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